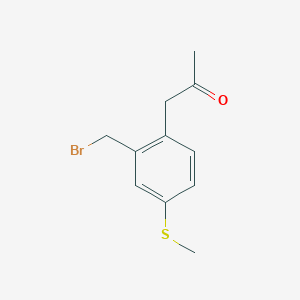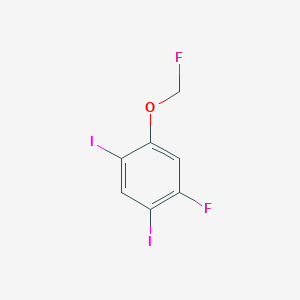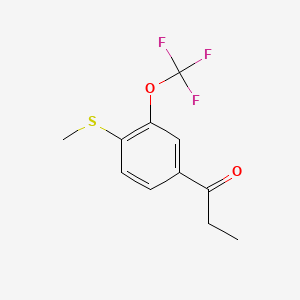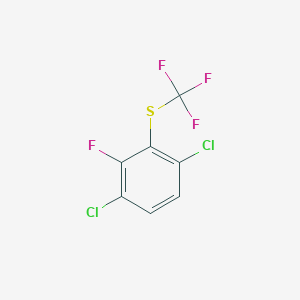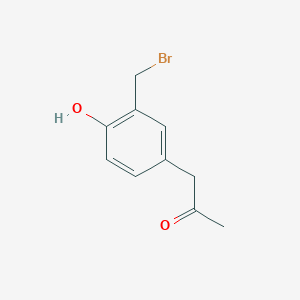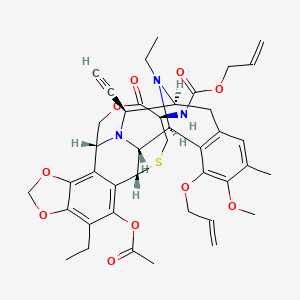
Trabectedin Intermediate A22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trabectedin Intermediate A22 is a key intermediate in the synthesis of trabectedin, a marine-derived antitumor agent. Trabectedin is known for its unique mechanism of action and is used in the treatment of various cancers, including soft tissue sarcoma and ovarian cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Trabectedin Intermediate A22 involves multiple synthetic steps. One common method starts with the reduction of a precursor compound, followed by several steps of functional group transformations, including oxidation, reduction, and cyclization reactions . The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The process is carefully monitored to maintain the required reaction conditions and to minimize impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Trabectedin Intermediate A22 undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions are intermediates that further undergo cyclization and functional group transformations to yield this compound. These intermediates are crucial for the final synthesis of trabectedin .
Applications De Recherche Scientifique
Trabectedin Intermediate A22 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study complex synthetic pathways and reaction mechanisms. In biology, it serves as a tool to investigate the interactions of marine-derived compounds with biological systems. In medicine, it is a critical intermediate in the synthesis of trabectedin, which is used to treat various cancers, including soft tissue sarcoma and ovarian cancer .
Mécanisme D'action
Trabectedin Intermediate A22 itself does not have a direct mechanism of action, but it is a crucial intermediate in the synthesis of trabectedin. Trabectedin exerts its effects by binding to the minor groove of DNA, interfering with cell division and genetic transcription processes. It also affects the DNA repair machinery, leading to cell cycle arrest and apoptosis. The molecular targets include transcription factors and DNA repair proteins .
Comparaison Avec Des Composés Similaires
Trabectedin Intermediate A22 is unique compared to other intermediates used in the synthesis of antitumor agents. Similar compounds include lurbinectedin and other ecteinascidins, which also have marine origins and similar mechanisms of action. this compound is specifically tailored for the synthesis of trabectedin, making it distinct in its structural and functional properties .
List of Similar Compounds
- Lurbinectedin
- Ecteinascidin 743
- Ecteinascidin 770
These compounds share similarities in their marine origins and mechanisms of action but differ in their specific applications and synthetic pathways .
Propriétés
Formule moléculaire |
C41H47N3O10S |
|---|---|
Poids moléculaire |
773.9 g/mol |
Nom IUPAC |
[(1R,2R,3S,11S,12S,14R,26R)-21,30-diethyl-12-ethynyl-6-methoxy-7-methyl-27-oxo-5-prop-2-enoxy-26-(prop-2-enoxycarbonylamino)-17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaen-22-yl] acetate |
InChI |
InChI=1S/C41H47N3O10S/c1-9-14-49-37-29-23(16-21(6)34(37)48-8)17-27-26(12-4)44-28-18-51-40(46)25(42-41(47)50-15-10-2)19-55-39(33(44)32(29)43(27)13-5)31-30(28)38-36(52-20-53-38)24(11-3)35(31)54-22(7)45/h4,9-10,16,25-28,32-33,39H,1-2,11,13-15,17-20H2,3,5-8H3,(H,42,47)/t25-,26-,27-,28-,32-,33+,39+/m0/s1 |
Clé InChI |
TXMPNRIGBSCEFS-GLHZXTFZSA-N |
SMILES isomérique |
CCC1=C2C(=C3[C@@H]4COC(=O)[C@H](CS[C@H](C3=C1OC(=O)C)[C@@H]5N4[C@H]([C@@H]6CC7=C([C@@H]5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
SMILES canonique |
CCC1=C2C(=C3C4COC(=O)C(CSC(C3=C1OC(=O)C)C5N4C(C6CC7=C(C5N6CC)C(=C(C(=C7)C)OC)OCC=C)C#C)NC(=O)OCC=C)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


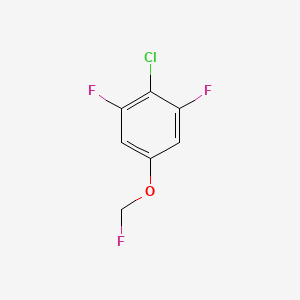
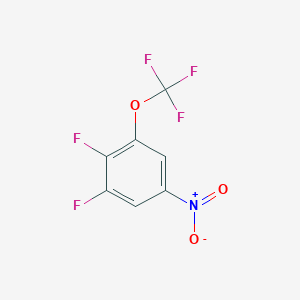
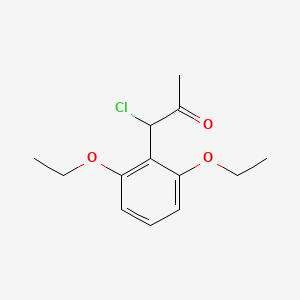
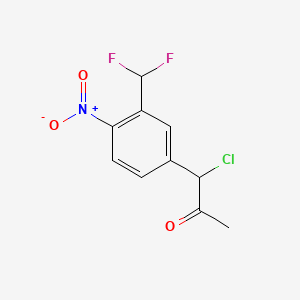
![[5-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046174.png)
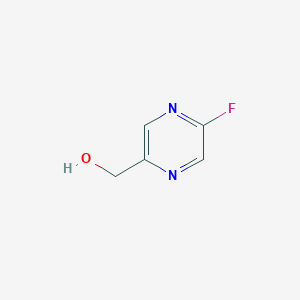
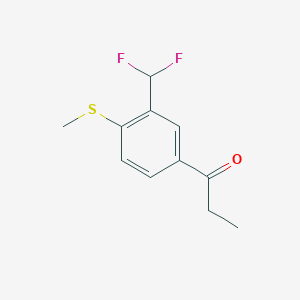
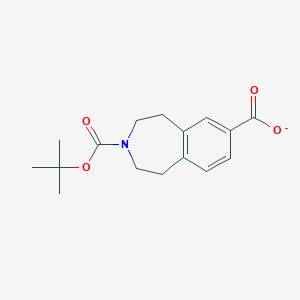
![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)
